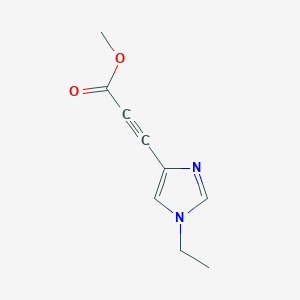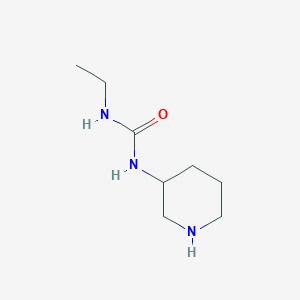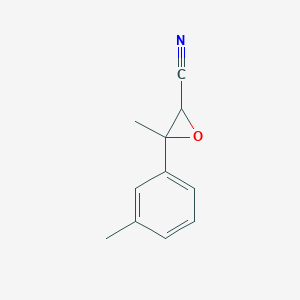
3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile is an organic compound belonging to the oxirane family It is characterized by the presence of an oxirane ring, a nitrile group, and a methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile typically involves the reaction of 3-methylphenylacetonitrile with an appropriate epoxidizing agent. One common method is the use of peracids, such as m-chloroperoxybenzoic acid, under controlled conditions to achieve the epoxidation of the nitrile compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of β-substituted nitriles or alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile involves its reactivity due to the strained oxirane ring and the electrophilic nitrile group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The nitrile group can participate in various transformations, including reduction and substitution, contributing to the compound’s versatility in chemical synthesis .
Comparación Con Compuestos Similares
- 3-Methyl-3-phenyl-oxiranecarbonitrile
- 3-Methyl-3-(4-methylphenyl)oxirane-2-carbaldehyde
- Methyl 3-(3-methylphenyl)oxirane-2-carboxylate
Comparison: 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile is unique due to the presence of both a methyl-substituted phenyl group and a nitrile group, which confer distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-methyl-3-(3-methylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-9(6-8)11(2)10(7-12)13-11/h3-6,10H,1-2H3 |
Clave InChI |
LPDYHYAZWYZIFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


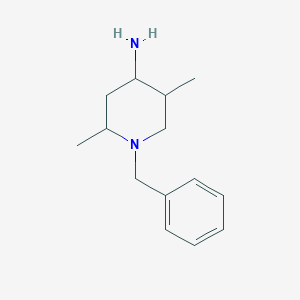
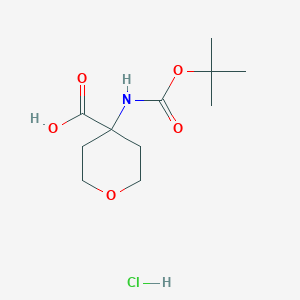
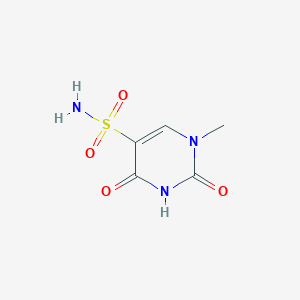


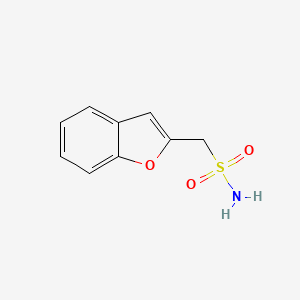
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)

![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
